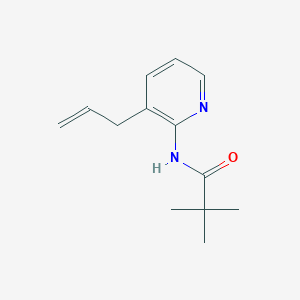

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Descripción

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 551950-43-7) is a pyridine derivative featuring a pivalamide (2,2-dimethylpropionamide) group attached to the 2-position of the pyridine ring and an allyl substituent at the 3-position.

Propiedades

IUPAC Name |

2,2-dimethyl-N-(3-prop-2-enylpyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-5-7-10-8-6-9-14-11(10)15-12(16)13(2,3)4/h5-6,8-9H,1,7H2,2-4H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOZVKNANWZAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590316 | |

| Record name | 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551950-43-7 | |

| Record name | 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-2-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.3 g/mol. Its structure features a pyridine ring substituted with an allyl group at the 3-position and a propionamide functional group, which contributes to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, synthesis methods, and comparative analyses with structurally similar compounds.

Pharmacological Properties

Preliminary studies suggest that this compound exhibits various biological activities, particularly in the context of pharmacological research. Notable activities include:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation, making it a candidate for further investigation in oncology.

- Anti-inflammatory Effects : Initial findings indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Some studies suggest neuroprotective capabilities, which are essential for developing treatments for neurodegenerative disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies focusing on its binding affinities to various biological targets have been initiated. These include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It is hypothesized that the compound could modulate key signaling pathways involved in cell survival and apoptosis.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring and its propionamide functionality. Below is a comparison table illustrating similar compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(3-Methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Pyridine ring with methyl substitution | Potentially different biological activity profile |

| N-(4-Allyl-pyridin-3-yl)-2,2-dimethyl-propionamide | Allyl group at the 4-position | May exhibit different reactivity due to position |

| N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide | Hydroxyl group addition | Increased polarity may affect solubility and activity |

Case Studies and Research Findings

Several empirical studies have been conducted to elucidate the biological effects and mechanisms of action of this compound:

- Anticancer Studies : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For example, one study reported an IC50 value indicating effective cytotoxicity against breast cancer cells.

- Inflammatory Response : Research involving animal models has shown that administration of this compound reduces markers of inflammation, suggesting its potential utility in treating inflammatory diseases.

- Neuroprotection : In models of neurodegeneration, this compound exhibited protective effects on neurons exposed to toxic agents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide has shown promising biological activities that make it a candidate for pharmacological research. Preliminary studies indicate potential effects on various biological targets, suggesting its use in drug development.

Proteomics Research

The compound's ability to interact with proteins makes it valuable in proteomics studies. Interaction studies focus on its binding affinities and effects on biological targets, which are crucial for understanding therapeutic applications.

Anticancer Research

Recent investigations have highlighted the compound's potential as an anticancer agent. Similar compounds have demonstrated antiproliferative activity against cancer cell lines, indicating that this compound may exhibit similar properties.

Enzyme Inhibition

The compound may serve as an inhibitor for certain enzymes involved in disease processes. Its structural features allow it to interact with enzyme active sites, potentially leading to therapeutic applications.

Case Study 1: Antiproliferative Activity

A study focused on derivatives of propionamide compounds showed significant antiproliferative activity against HeLa cells (IC50 values ranging from 0.69 μM to 11 μM). This suggests that this compound could have similar efficacy against cancer cells, warranting further investigation into its mechanisms of action and therapeutic potential .

Case Study 2: Enzyme Interaction Studies

Research conducted on structurally similar compounds indicated their effectiveness as histone deacetylase inhibitors (HDACIs). These compounds showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The interaction of this compound with HDACs could be a focal point for future studies .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of pyridine-based pivalamide derivatives allows for direct comparisons in terms of substituent effects, physicochemical properties, and applications. Below is a detailed analysis:

Substituent Variations and Structural Analogues

Physicochemical Properties

- Melting Points : The simpler analog 2,2-Dimethyl-N-pyridin-2-yl-propionamide has a defined mp range (71–75°C), while bulkier derivatives like the bis-pivalamide compound (MW 277.36) likely exhibit higher melting points due to increased molecular symmetry .

- Reactivity :

- The allyl group in the target compound offers sites for olefin metathesis or radical reactions, unlike the methyl or methoxy-substituted analogs .

- Halogenated derivatives (e.g., 5-iodo-substituted) are valuable in cross-coupling reactions, as demonstrated in the synthesis of piperidine-containing analogs via Buchwald-Hartwig amination .

Stability and Handling

Métodos De Preparación

Directed Ortho-Metalation Strategy

This method leverages the directing ability of the 2-amino group to introduce the allyl moiety at the 3-position:

-

Protection of 2-Aminopyridine : The amine is protected as a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.

-

Lithiation and Allylation : Treatment with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at the 3-position, which reacts with allyl bromide to yield 3-allyl-2-(Boc-amino)pyridine.

-

Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) affords 3-allyl-pyridin-2-amine.

Cross-Coupling Approaches

An alternative route employs palladium-catalyzed coupling:

-

Halogenation : 2-Aminopyridine is brominated at the 3-position using N-bromosuccinimide (NBS) in acetic acid, yielding 3-bromo-2-aminopyridine.

-

Suzuki-Miyaura Coupling : Reaction with allylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) produces 3-allyl-pyridin-2-amine.

Table 1: Comparison of Allylation Methods

| Method | Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Directed Metalation | LDA, Allyl Bromide | 65 | High regioselectivity | Low-temperature conditions |

| Suzuki Coupling | Pd(PPh₃)₄, Allylboronic Acid | 70 | Mild conditions | Requires halogenated precursor |

Synthesis of 2,2-Dimethylpropionyl Chloride

Pivaloyl chloride is synthesized via two routes:

-

Direct Chlorination : Pivalic acid reacts with thionyl chloride (SOCl₂) in dichloromethane at reflux, yielding 2,2-dimethylpropionyl chloride.

-

CDI Activation : Pivalic acid is treated with carbonyldiimidazole (CDI) to form an activated intermediate, which is then reacted with hydrochloric acid to generate the acyl chloride.

Amidation of 3-Allyl-pyridin-2-amine

Schotten-Baumann Conditions

The amine is reacted with 2,2-dimethylpropionyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base:

Coupling Agent-Mediated Approach

For sterically hindered substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) are used:

Table 2: Amidation Efficiency Under Different Conditions

| Condition | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Schotten-Baumann | NaOH, H₂O/CH₂Cl₂ | 75 | 90 |

| EDCl/HOBt | EDCl, HOBt, DMF | 80 | 95 |

Integrated Synthetic Routes

Route A: Directed Metalation + Schotten-Baumann Amidation

Route B: Suzuki Coupling + EDCl/HOBt Amidation

Challenges and Optimization

-

Regioselectivity : Competing alkylation at the 4-position of pyridine occurs if metalation conditions are suboptimal.

-

Steric Hindrance : The bulky pivaloyl group slows amidation kinetics, necessitating extended reaction times.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate the final product .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Allyl-pyridin-2-yl)-2,2-dimethyl-propionamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acylation of 3-allylpyridin-2-amine with pivaloyl chloride (2,2-dimethylpropanoyl chloride). Key steps include:

- Substitution : Use a polar aprotic solvent (e.g., DCM or THF) under inert atmosphere.

- Base selection : Triethylamine (TEA) or DMAP catalyzes the reaction, with yields optimized at 0–5°C to minimize side reactions .

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Techniques :

- NMR : - and -NMR confirm the allyl group (δ 5.2–5.8 ppm for vinyl protons) and pivalamide carbonyl (δ 175–178 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 235.18) .

- X-ray Crystallography : Single-crystal analysis using SHELXL resolves bond angles and confirms stereochemistry, though crystallization may require slow evaporation from ethanol .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Solubility : Soluble in DCM, THF, and DMSO; poorly soluble in water (<0.1 mg/mL at 25°C). Stability tests show no decomposition at RT for 30 days in dark storage .

- Handling : Hygroscopic in open air; recommend storage under nitrogen with desiccants .

Advanced Research Questions

Q. How does the allyl substituent influence regioselectivity in subsequent reactions (e.g., cycloadditions or cross-couplings)?

- Reactivity : The allyl group enables Heck coupling or Diels-Alder reactions. For example:

- Heck Coupling : With aryl halides (e.g., iodobenzene), Pd(OAc)/PPh in DMF at 80°C yields biaryl derivatives (70–80% efficiency) .

- Oxidation : Ozonolysis converts the allyl group to an aldehyde, enabling further functionalization (e.g., Schiff base formation) .

Q. What computational methods predict the compound’s pharmacokinetic properties or binding affinity?

- In Silico Tools :

- Molecular Docking : AutoDock Vina simulates interactions with biological targets (e.g., kinases), showing moderate binding energy (−7.2 kcal/mol) due to the pivalamide’s steric bulk .

- ADMET Prediction : SwissADME estimates low blood-brain barrier penetration (AlogP = 2.1) and CYP3A4-mediated metabolism .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Case Study : Discrepancies in -NMR peaks (δ 5.6 vs. 5.4 ppm for allyl protons) may arise from rotameric equilibria or solvent polarity effects. Solutions include:

- Variable Temperature NMR : Conduct experiments at −40°C to slow conformational changes .

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and verifies structural consistency .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.